7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one
Overview
Description
7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one is a natural compound that belongs to the quinolizidine alkaloid family. It is extracted from traditional Chinese herbal medicines such as Sophora alopecuroides, Sophora flavescens, and Sophora subprostrata . This compound has a long history of use in traditional medicine and is known for its various pharmacological properties, including anti-inflammatory, antiviral, anticancer, and organ-protective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one can be synthesized through several chemical routes. One common method involves the extraction of the compound from the roots of Sophora flavescens using solvents like ethanol or methanol. The extract is then purified using techniques such as column chromatography .
Industrial Production Methods
In industrial settings, the production of sophocarpine (monohydrate) typically involves large-scale extraction from Sophora flavescens. The plant material is processed using solvents, and the extract is subjected to various purification steps to isolate sophocarpine (monohydrate) in high purity .
Chemical Reactions Analysis
Types of Reactions
7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sophocarpine (monohydrate) can lead to the formation of quinolizidine derivatives, while reduction can yield different alkaloid structures .
Scientific Research Applications
7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various quinolizidine derivatives.
Biology: Studied for its effects on cellular processes such as autophagy and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer, viral infections, and inflammatory conditions.
Industry: Used in the development of pharmaceuticals and other bioactive compounds
Mechanism of Action
7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one exerts its effects through multiple molecular targets and pathways. It modulates various signaling pathways, including the NF-κB, MAPK, PI3K/AKT, and AMPK pathways . These pathways are involved in processes such as inflammation, cell survival, and apoptosis. By influencing these pathways, sophocarpine (monohydrate) can exert anti-inflammatory, antiviral, and anticancer effects .
Comparison with Similar Compounds
7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one is often compared with other quinolizidine alkaloids such as sophoridine, cytisine, aloperine, and matrine. While all these compounds share a similar basic structure, sophocarpine (monohydrate) is unique in its specific pharmacological properties and potency . For example, sophocarpine (monohydrate) has been shown to have more effective anti-inflammatory and antiviral effects compared to sophoridine and lamivudine .
Properties
IUPAC Name |
7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,7,11-13,15H,2-6,8-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGFPTSOPGCENQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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